

Part 1: Executive Summary & Structural Significance

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Compound of Interest

Compound Name: 1-Dodecyl-5-phenyl-1H-imidazole

CAS No.: 85899-63-4

Cat. No.: B14425335

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1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a specialized class of amphiphilic heterocycles where the imidazole core serves as a polar headgroup, functionalized with a lipophilic dodecyl chain at the

-position and a phenyl ring at the

-position.

Unlike its more common regioisomer, 1-dodecyl-4-phenylimidazole, the 5-phenyl derivative is sterically congested. This unique 1,5-substitution pattern alters its packing density in self-assembled monolayers (SAMs) and modifies its pharmacological profile by changing the vector of the lone pair availability on

.

Core Utility:

- **Corrosion Inhibition:** High-performance inhibitor for copper and steel in acidic media due to the synergistic

-
stacking of the phenyl ring and the hydrophobic barrier of the chain.

- **Materials Science:** Precursor for ionic liquids and curing agents where lower melting points (induced by the 1,5-steric clash) are required compared to the 1,4-analogs.
- **Biological Activity:** Investigated for antimicrobial properties, leveraging the surfactant-like ability to disrupt microbial cell membranes.

Part 2: Physicochemical Profile

The physicochemical behavior of 1-dodecyl-5-phenylimidazole is dominated by the competition between the polar imidazole/phenyl headgroup and the non-polar dodecyl tail.

Property	Value / Characteristic	Technical Insight
Molecular Formula	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	-
Molecular Weight	312.50 g/mol	-
CAS Number	85899-63-4	Distinct from the 1,4-isomer (often generic CAS).[1]
LogP (Octanol/Water)	~6.5 (Predicted)	Highly lipophilic; indicates strong membrane intercalation potential.
pKa (conjugate acid)	~6.0 - 6.5	Slightly less basic than alkyl-imidazoles due to the inductive effect of the adjacent phenyl group.
Physical State	Viscous Oil or Low-Melting Solid	The 1,5-substitution disrupts planar stacking, lowering the melting point relative to the 1,4-isomer.
Solubility	Soluble: DCM, Chloroform, MeOH, DMSO Insoluble: Water	Requires emulsification or acidic pH for aqueous formulation.

Part 3: Synthetic Methodologies & Regiocontrol

A critical challenge in working with this molecule is regioselectivity.

The Regioselectivity Problem

Direct alkylation of 4-phenylimidazole with dodecyl bromide typically yields a mixture favoring the 1,4-isomer (approx. 80-90%) over the desired 1,5-isomer (10-20%). This is driven by steric hindrance; the

position distal to the phenyl group is more accessible.

The Solution: De Novo Cyclization

To obtain high-purity 1-dodecyl-5-phenylimidazole, a de novo synthesis using the Van Leusen strategy or the

-Tosylstyryl formamide route is required. The latter is preferred for its specificity.

Protocol: Synthesis via N-(α -Tosylstyryl)formamide This method ensures the phenyl group ends up at the C5 position relative to the alkylated nitrogen.

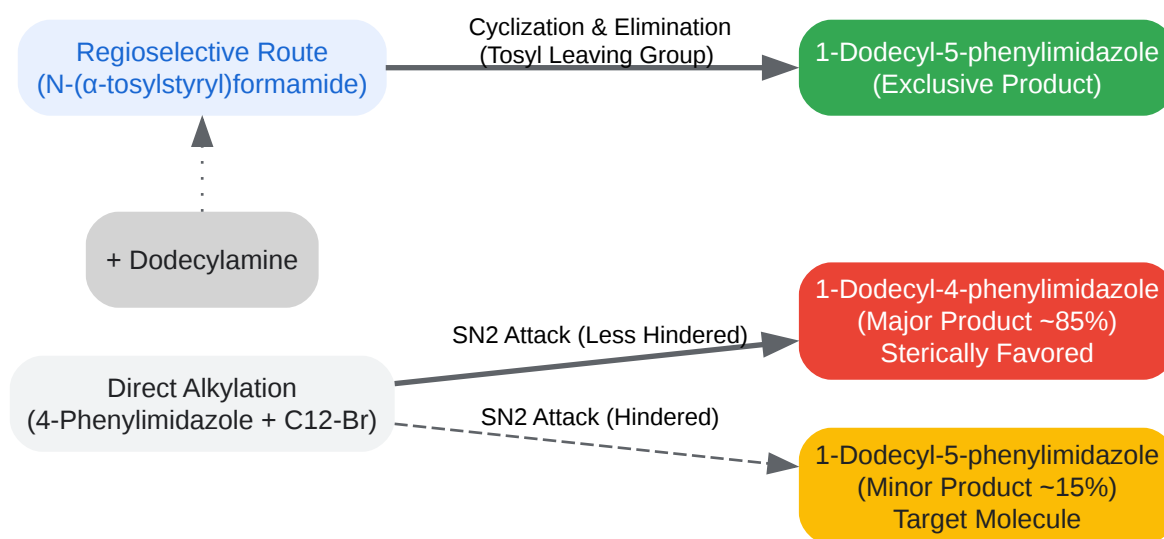
- Precursor Preparation: Synthesis of N-(α -tosylstyryl)formamide from p-toluenesulfonylmethyl isocyanide (TosMIC) and benzaldehyde.
- Cyclization: Reaction of the formamide intermediate with dodecylamine.
- Mechanism: The amine attacks the isocyanide carbon (or the activated formamide), followed by cyclization and elimination of the tosyl group, locking the regiochemistry.

Step-by-Step Workflow:

- Reagents: N-(α -tosylstyryl)formamide (1.0 eq), Dodecylamine (1.2 eq), Methanol/THF (Solvent).
- Conditions: Reflux for 12–24 hours. Base catalysis () may be required depending on the specific variant.
- Purification: Flash column chromatography (Hexane/EtOAc) is usually necessary to remove unreacted amine, though the regiochemical purity is intrinsic to the mechanism.

Part 4: Visualization of Synthesis & Mechanism

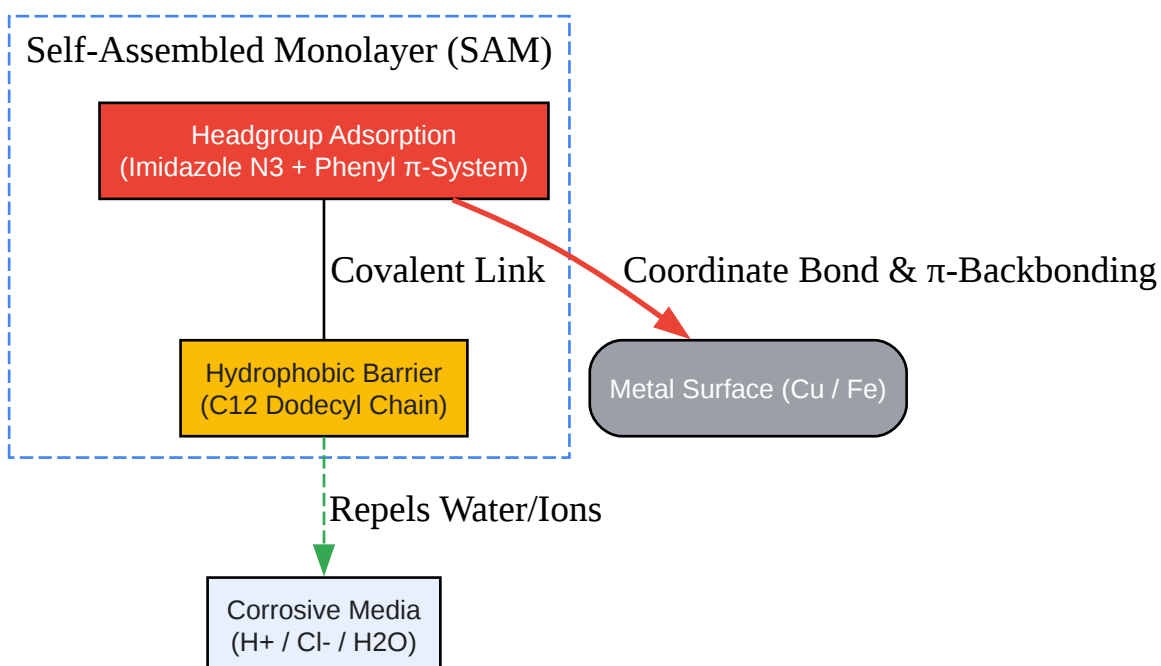
Diagram 1: Regioselective Synthesis vs. Direct Alkylation



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Caption: Comparison of non-selective alkylation (yielding mostly the 1,4-isomer) versus the directed cyclization route yielding the target 1,5-isomer.

Diagram 2: Corrosion Inhibition Mechanism (SAM Formation)



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Caption: Mechanism of action: The imidazole-phenyl head anchors to the metal, while the dodecyl tail forms a hydrophobic barrier against corrosive ions.

Part 5: Functional Applications

Corrosion Inhibition

The 1-dodecyl-5-phenyl structure is particularly effective for protecting copper in acidic chloride solutions.

- Mechanism: The atom of the imidazole ring coordinates with or sites. Crucially, the 5-phenyl group provides secondary stabilization via -interaction with the metal surface, a feature absent in simple alkyl imidazoles.
- Advantage over 1,4-isomer: The 1,5-geometry forces the phenyl ring and the dodecyl chain to orient differently relative to the surface normal, potentially creating a denser or more tilted monolayer that is more resistant to ionic penetration.

Biological Activity (Antimicrobial)

- Target: Fungal and bacterial cell membranes.
- Mode of Action: The C12 chain inserts into the lipid bilayer, while the cationic imidazole head (protonated at physiological pH) interacts with anionic phosphate headgroups. The bulky 5-phenyl group disrupts membrane packing more effectively than a simple methyl group, leading to leakage of intracellular components.

Part 6: References

- Chemical Source & Identity: 1-dodecyl-5-phenylimidazole (CAS 85899-63-4).^{[1][2]} National Center for Biotechnology Information. PubChem Compound Summary.
 - (Verified CAS linkage).

- Synthetic Route (Precursor): N-(α -tosylstyryl)formamide as a precursor for 1,5-disubstituted imidazoles.
 - (Linking precursor CAS 71333-72-7 to product CAS 85899-63-4).
- General Synthesis of 1,5-Disubstituted Imidazoles: van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." *Journal of Organic Chemistry*, 1977.
 - (Foundational methodology for this specific regiochemistry).
- Corrosion Inhibition Mechanisms: Finsgar, M. "Imidazoles as Corrosion Inhibitors for Copper and its Alloys." *Corrosion Reviews*, 2013.
 - (Contextual validation of N-alkyl-phenylimidazole utility).

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Sources

- [1. N-\(\$\alpha\$ -tosylstyryl\)formamide | CAS#:71333-72-7 | Chemsrvc \[chemsrc.com\]](#)
- [2. N-\(\$\alpha\$ -tosylstyryl\)formamide | CAS#:71333-72-7 | Chemsrvc \[chemsrc.com\]](#)
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